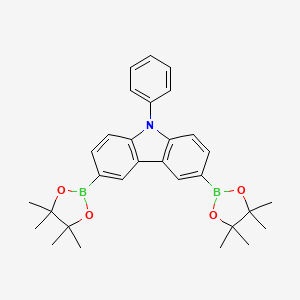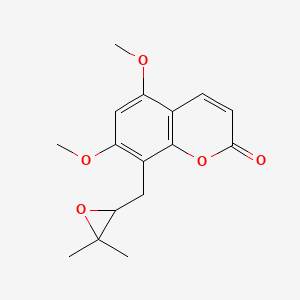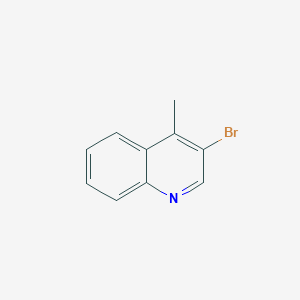
3-Bromo-4-methylquinoline
Overview
Description
3-Bromo-4-methylquinoline is a chemical compound with the molecular formula C10H8BrN . It is a type of quinoline, which is a class of compounds that have versatile applications in the fields of industrial and synthetic organic chemistry .
Synthesis Analysis
The synthesis of quinoline derivatives, such as this compound, has been reported in the literature. Classical synthesis protocols like Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring fused with a pyridine moiety . The molecular weight is 222.081 Da .Chemical Reactions Analysis
Quinoline and its derivatives have shown substantial biological activities. There are different techniques for the synthesis of quinoline derivatives, and Doebner–von Miller is considered one of the best .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 222.081 Da and a density of 1.488g/cm3 . The boiling point is 296.791ºC at 760 mmHg .Scientific Research Applications
Synthesis and Medicinal Chemistry
3-Bromo-4-methylquinoline and related compounds have been utilized in various synthesis and medicinal chemistry applications. A study by Wlodarczyk et al. (2011) focused on the Knorr synthesis of 6-Bromo-4-methylquinolin-2(1H)-one, a compound related to this compound, exploring its potential in the preparation of infectious disease-related materials (Wlodarczyk et al., 2011). Additionally, Mabeta et al. (2009) evaluated the antiangiogenic effects of 2-Aryl-3-bromoquinolin-4(1H)-ones, demonstrating their potential in inhibiting neovessel growth in ex vivo assays, which could have implications in cancer research (Mabeta et al., 2009).
Supramolecular Chemistry
In the field of supramolecular chemistry, Fuss et al. (1999) investigated the reaction of 2-methylquinoline (a compound structurally similar to this compound) with palladium(II) and platinum(II) bis(phosphane) complexes, contributing to the understanding of noncovalent supramolecular complexes (Fuss et al., 1999).
Fluorescent Probes
Geddes et al. (2001) developed fluorescent probes by quaternisation of 6-methylquinoline, a compound related to this compound, for potential applications in chloride determination in biological systems (Geddes et al., 2001).
Photophysical Behavior
Research by Márquez et al. (1992) on the photophysical behavior of 3-bromoquinoline provides insights into the emissions and polarizations of similar compounds, which can be relevant for applications in material science (Márquez et al., 1992).
Reactions in Organic Chemistry
Zoltewicz and Oestreich (1991) studied the reactions involving 4-haloisoquinolines, including 4-Bromo-isoquinoline, demonstrating the compound's reactivity and potential applications in organic synthesis (Zoltewicz & Oestreich, 1991).
Safety and Hazards
Future Directions
Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry . Therefore, the future directions of 3-Bromo-4-methylquinoline could be in the development of new drugs and in the exploration of its potential applications in various fields of chemistry.
Mechanism of Action
3-Bromo-4-methylquinoline: is a heterocyclic compound with a double-ring structure containing a benzene ring fused with a pyridine moiety. It has gained attention due to its versatile applications in both industrial and medicinal chemistry . While specific targets for this compound may vary, it generally interacts with cellular components called receptors .
Mode of Action:
The compound binds to receptors, initiating cellular responses. Receptors are essential for drug action, as they mediate the effects of the compound on biological tissues and organs. By binding to these receptors, This compound triggers specific cellular actions .
Action Environment:
Environmental factors play a crucial role in the compound’s efficacy and stability Factors such as pH, temperature, and the presence of other molecules can influence its behavior.
: Abdanne Weyesa and Endale Mulugeta. “Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review.” RSC Advances, 2020, 10, 20784. Read more
Biochemical Analysis
Biochemical Properties
The biochemical properties of 3-Bromo-4-methylquinoline are not well-studied. Quinoline derivatives are known to interact with various enzymes and proteins. For instance, they can act as inhibitors or activators of certain enzymes, affecting the rate of biochemical reactions
Cellular Effects
Quinoline derivatives can influence cell function in various ways, such as impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Properties
IUPAC Name |
3-bromo-4-methylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN/c1-7-8-4-2-3-5-10(8)12-6-9(7)11/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACHKGDKYEZFMQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC2=CC=CC=C12)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20483199 | |
| Record name | 3-BROMO-4-METHYLQUINOLINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20483199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59280-69-2 | |
| Record name | 3-Bromo-4-methylquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59280-69-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-BROMO-4-METHYLQUINOLINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20483199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


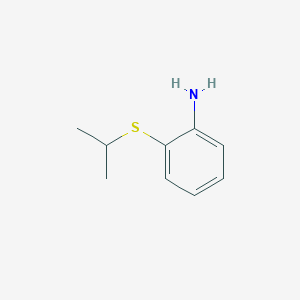
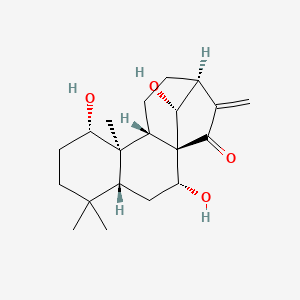

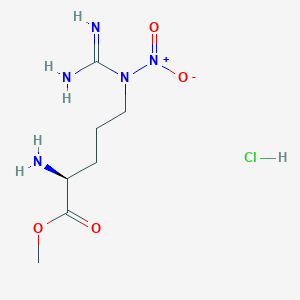
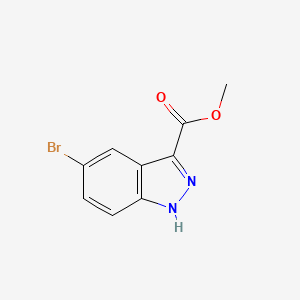
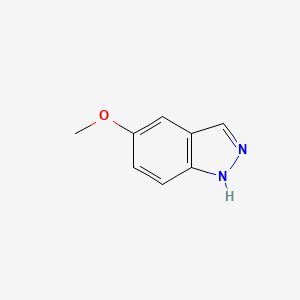

![2,4-Dichloro-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B1631737.png)
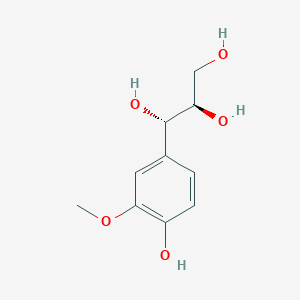
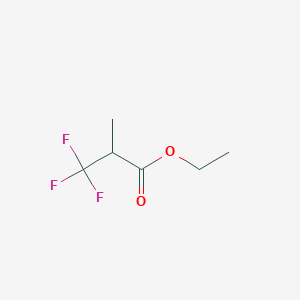
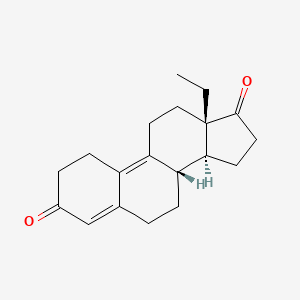
![7-[4-(Diethylamino)-2-ethoxyphenyl]-7-(2-methyl-1-octyl-1h-indol-3-yl)furo[3,4-b]pyridin-5(7h)-one](/img/structure/B1631751.png)
